molecular formula C12H22ClP B095532 Chlorodicyclohexylphosphine CAS No. 16523-54-9

Chlorodicyclohexylphosphine

Cat. No. B095532
CAS RN: 16523-54-9
M. Wt: 232.73 g/mol
InChI Key: AKJFBIZAEPTXIL-UHFFFAOYSA-N
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Description

Chlorodicyclohexylphosphine is a phosphine derivative with two cyclohexyl groups attached to the phosphorus atom. Phosphines are a class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to alkyl or aryl groups. They are known for their application in coordination chemistry and catalysis, particularly in transition metal complexes. While the provided papers do not directly discuss chlorodicyclohexylphosphine, they do provide insights into the chemistry of related phosphine ligands and their metal complexes, which can be informative for understanding the properties and reactivity of chlorodicyclohexylphosphine.

Synthesis Analysis

The synthesis of phosphine ligands and their metal complexes often involves the reaction of a chlorophosphine with other reagents. For example, the synthesis of tricyclohexylphosphine (PCy3)-cyclopalladated ferrocenylimine complexes was achieved by reacting the corresponding ligands with palladium sources under specific conditions . Similarly, chloro(organo)phosphines are used as precursors to synthesize various compounds, including diphosphenes and cyclic oligophosphines . These methods could potentially be adapted for the synthesis of chlorodicyclohexylphosphine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phosphine complexes is often determined using single-crystal X-ray diffraction. For instance, the structures of various metal complexes with phosphine ligands have been elucidated, revealing details such as coordination geometry, bond lengths, and angles . These studies show that the steric and electronic properties of the phosphine ligands can significantly influence the geometry and stability of the complexes. Chlorodicyclohexylphosphine, with its bulky cyclohexyl groups, would likely impose steric constraints on its complexes, potentially leading to unique structural features.

Chemical Reactions Analysis

Phosphine ligands are known to facilitate various chemical reactions, including catalytic processes such as Suzuki and Heck reactions . The reactivity of a phosphine ligand in such reactions is influenced by its electronic properties and the steric environment around the metal center. For example, tricyclohexylphosphine complexes have been shown to be efficient catalysts for the Suzuki reaction . Although chlorodicyclohexylphosphine is not specifically mentioned, it is reasonable to infer that it could also participate in similar reactions, depending on its coordination to the metal center and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine ligands and their complexes are closely related to their molecular structure. For example, the crystal structures of chloro(trimethylphosphine) gold(I) and chloro(tri-isopropylphosphine)gold(I) revealed linear P-Au-Cl axes, with differences in aggregation attributed to the steric demands of the phosphines . The properties of chlorodicyclohexylphosphine would be expected to reflect the influence of the cyclohexyl groups, which could affect solubility, boiling point, and reactivity. The steric bulk could also impact the ligand's ability to form complexes with different metals, as well as the stability and reactivity of those complexes.

Scientific Research Applications

  • Synthesis and Reactivity of Organometallic Compounds : It's used in the synthesis and study of organometallic compounds. For instance, West and Stahl (2012) explored the insertion reactions of cyclic and acyclic germanium and tin heterocarbenoids into phosphorus–chlorine bonds, utilizing chloro(organo)phosphines like chlorodicyclohexylphosphine as precursors for cyclic oligophosphines and diphosphenes (West & Stahl, 2012).

  • Ligand Synthesis for Catalysis : It serves as a precursor for the synthesis of functionalized ligands in catalysis. Tomori, Fox, and Buchwald (2000) developed an improved method for synthesizing functionalized dicyclohexylphosphinobiphenyl ligands, using chlorodicyclohexylphosphine (Tomori, Fox, & Buchwald, 2000).

  • Polymerization Initiator : It's used as a pre-initiator in polymerization processes. Jin, Hanazaki, and Nishikubo (1997) demonstrated the use of chlorodiphenylphosphine in the polymerization of methacrylates, significantly influencing polymer molecular weight and yield (Jin, Hanazaki, & Nishikubo, 1997).

  • Synthesis of Gold(I) Phosphine Complexes : It's vital in the synthesis of gold(I) phosphine complexes, which have shown promising results as anticancer drugs. Scheffler, You, and Ott (2010) compared the cytotoxicity and cellular uptake of a series of chloro gold(I) phosphine complexes, revealing significant antiproliferative effects (Scheffler, You, & Ott, 2010).

  • Pharmaceutical Research : In pharmaceutical research, chlorodicyclohexylphosphine-derived complexes exhibit anticancer properties. Mirabelli et al. (1987) discussed the antitumor activity of bis(diphenylphosphino)alkanes and their gold(I) coordination complexes, including those derived from chlorodicyclohexylphosphine (Mirabelli et al., 1987).

Safety And Hazards

Chlorodicyclohexylphosphine causes severe skin burns and eye damage . It may also cause respiratory irritation . It reacts violently with water .

properties

IUPAC Name

chloro(dicyclohexyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJFBIZAEPTXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370140
Record name Chlorodicyclohexylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodicyclohexylphosphine

CAS RN

16523-54-9
Record name Chlorodicyclohexylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16523-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodicyclohexylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.8 g (0.1 mol) dicyclohexylphosphane was added dropwise at room temperature to 26.1 g (0.11 mol) hexachloroethane. After the exothermal reaction which took place with evolution of HCl was terminated, the reaction mixture was stirred for 3 hours at 100° C. The yields (31 -P-NMR) were as follows: δ P=125.2 ((C6H11)2PCl, 94 wgt %); δ P=194.4 (C6H11PCl2, 2 wgt %); δ P=76.7 ((C6H11)2P(O)Cl, 4 wgt %). The crude product was distilled and 13.7 g (59 wgt %) dicyclohexylchlorophosphane (bp.: 136°-138° C./4 millibars) was obtained.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 19 g (0.1 mol) dicyclohexylphosphine in 50 ml toluene was dropped into a suspension of 21 g (0.1 mol) PCl5 in 100 ml toluene. The reaction temperature was maintained at less than 30° C. After all had been dropped in, the whole was boiled for 1 hour under reflux. A slight precipitate was removed by means of a reverse frit and the reaction mixture was freed from all low boilers at 60° C. under 0.1 mbar. Yield: 23.3 g; 31P-NMR: δ P=126 ppm, (c-C6H11)2PCl, 96 mol %; δ P=54 ppm, (c-C6H11)2P(O)Cl, 3.7 mol %.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chlorodicyclohexylphosphine
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Citations

For This Compound
238
Citations
H Tomori, JM Fox, SL Buchwald - The Journal of Organic …, 2000 - ACS Publications
… To make the synthesis of 1 even less costly, we prepared chlorodicyclohexylphosphine from cyclohexylmagnesium chloride and PCl 3 , both of which are inexpensive. Without further …
Number of citations: 304 pubs.acs.org
K Suzuki, Y Hori, Y Nakayama… - Journal of Synthetic …, 2011 - jstage.jst.go.jp
… Subsequently, vBRIDPs 1 were prepared by phosphination of the Grignard reagent of bromide 18 with either di─ tert─ butylchlorophosphine or chlorodicyclohexylphosphine in the pres…
Number of citations: 10 www.jstage.jst.go.jp
M Aydemir, F Durap, A Baysal - Turkish Journal of Chemistry, 2015 - journals.tubitak.gov.tr
… Chlorodicyclohexylphosphine (0.39 g, 1.60 mmol) was added dropwise over 20 min to a stirred solution of 2aminobenzylamine (0.10 g, 0.80 mmol) and triethylamine (0.16 g, 1.60 mmol…
Number of citations: 2 journals.tubitak.gov.tr
TE Barder, SD Walker, JR Martinelli… - Journal of the …, 2005 - ACS Publications
… and then chlorodicyclohexylphosphine. However, for expedient access to 1, 3 was not isolated but was treated sequentially, at −78 C, with n-BuLi and chlorodicyclohexylphosphine, …
Number of citations: 112 pubs.acs.org
J Yorke, J Sanford, A Decken, A Xia - Inorganica Chimica Acta, 2010 - Elsevier
… 2-bromo-3-hydroxybenzaldehyde and 2,4,6-trimethylaniline and 2,6-diisopropylaniline, followed by phosphorylation with chlorodiphenylphosphine and chlorodicyclohexylphosphine. …
Number of citations: 16 www.sciencedirect.com
S Doherty, CH Smyth, JG Knight, SAK Hashmi - nature protocols, 2012 - nature.com
… even further by generating chlorodicyclohexylphosphine immediately before use by the … , which is subsequently quenched with chlorodicyclohexylphosphine; oxidation of the resulting in …
Number of citations: 25 www.nature.com
PY Choy, OY Yuen, MP Leung… - European Journal of …, 2020 - Wiley Online Library
… After the reaction mixture was stirred for 30 min at –78 C, chlorodicyclohexylphosphine (1.32 mL, 6.00 mmol) in THF (5.0 mL) was added. The reaction was warmed to room temperature …
D Moulin, C Darcel, S Jugé - Tetrahedron: Asymmetry, 1999 - Elsevier
… When the o-anisyl ring opening product 2c is trapped with chlorodicyclohexylphosphine, the resulting derivative 4i obtained after reaction with borane, has a more sterically hindered …
Number of citations: 65 www.sciencedirect.com
R Oost, J Rong, AJ Minnaard… - Catalysis Science & …, 2014 - pubs.rsc.org
… In the first step, (S)-Ugi's amine was diastereoselectively ortho-lithiated followed by reaction with chlorodicyclohexylphosphine to provide aminophosphine 1 in 78% yield. The …
Number of citations: 17 pubs.rsc.org
CC Mauger, GA Mignani - Organic process research & …, 2004 - ACS Publications
… The copper-catalysed C−P coupling is also quite exothermic (ΔH = −56.3 kcal/mol) and instantaneous (about 98% of the chlorodicyclohexylphosphine has reacted at the end of the …
Number of citations: 58 pubs.acs.org

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